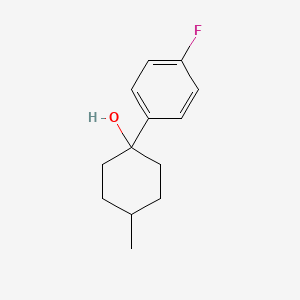

1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL

Description

1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL is a cyclohexanol derivative featuring a fluorophenyl group at position 1 and a methyl group at position 2. Its structure combines aromatic and alicyclic components, making it a candidate for studying substituent effects on physicochemical properties and biological activity. The fluorophenyl group contributes to electronic effects, while the methyl group may influence steric interactions and lipophilicity.

Properties

Molecular Formula |

C13H17FO |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-methylcyclohexan-1-ol |

InChI |

InChI=1S/C13H17FO/c1-10-6-8-13(15,9-7-10)11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3 |

InChI Key |

AZGSFFJSOZLRCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(C2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL typically involves the reaction of 4-fluorobenzyl chloride with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Tetrahydrofuran (THF) or ethanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction to alkanes using hydrogen gas and a palladium catalyst.

Substitution: Halogenation or nitration reactions facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Hydrogen gas with palladium on carbon

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid

Major Products Formed:

Oxidation: Formation of 4-fluorophenylcyclohexanone or 4-fluorobenzoic acid

Reduction: Formation of 1-(4-fluorophenyl)-4-methylcyclohexane

Substitution: Formation of 1-(4-bromophenyl)-4-methylcyclohexan-1-OL or 1-(4-nitrophenyl)-4-methylcyclohexan-1-OL

Scientific Research Applications

1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Analysis :

- Replacing fluorine with dimethylamino (electron-donating) in analogs alters electronic profiles, affecting solubility and reactivity .

- Steric Effects: The 4-methyl group increases steric bulk compared to non-methylated analogs like 1-(4-Fluorophenyl)cyclohexan-1-ol, which may reduce conformational flexibility and impact binding interactions .

- Synthetic Accessibility: The synthesis of methyl-substituted cyclohexanols (e.g., via iridium-catalyzed deoxygenation ) suggests feasible routes for the target compound, though trifluoromethyl or oxo substituents (as in ) require specialized reagents.

Comparison with Chalcone Derivatives

| Compound | Substituents (Ring A/B) | IC50 (μM) | Key Observation |

|---|---|---|---|

| 2j | Bromine (A), Fluorine (B) | 4.703 | Higher electronegativity at para positions correlates with lower IC50 |

| 2h | Chlorine (A), Methoxy (B) | 13.82 | Reduced activity with less electronegative substituents (Cl vs. Br; OMe vs. F) |

| Cardamonin | Hydroxyl (A), No substitution (B) | 4.35 | Highest inhibitory activity among non-piperazine chalcones |

Relevance to Target Compound :

- Electronegativity Trends : The fluorophenyl group’s electronegativity in the target compound may enhance interactions with biological targets, akin to chalcones. Substitution patterns (e.g., methyl vs. bulkier groups) could modulate activity similarly to chalcone SAR .

- Hydroxyl Group Role: The cyclohexanol hydroxyl may mimic chalcone hydroxyls in hydrogen-bonding interactions, though steric effects from the methyl group could limit accessibility .

Characterization Data

- NMR Profiles: Cyclohexanol derivatives exhibit distinct 1H NMR signals for hydroxyl (δ ~1–5 ppm) and substituent-related protons (e.g., methyl groups at δ ~1.2–1.5 ppm) .

- Crystallography : Isostructural compounds (e.g., fluorophenyl-triazole derivatives ) show planar molecular conformations, suggesting similar packing behaviors for the target compound.

Biological Activity

1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antifungal, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a cyclohexanol structure with a fluorophenyl substituent, which may enhance its lipophilicity and biological interactions. The presence of the fluorine atom is expected to influence the compound's pharmacokinetics and receptor binding affinity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of similar compounds, suggesting that 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL may exhibit comparable efficacy. For instance, derivatives with similar structures have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Inhibition Rate |

|---|---|---|

| 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL | S. aureus | TBD |

| 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL | E. coli | TBD |

Antifungal Activity

The antifungal potential of structurally related compounds has been investigated extensively. For example, certain derivatives have demonstrated high inhibition rates against fungi such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membrane integrity or inhibition of key enzymatic pathways .

| Compound | Target Fungi | Inhibition Rate |

|---|---|---|

| 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL | C. albicans | TBD |

| 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL | A. niger | TBD |

Antioxidant Activity

Antioxidant assays have indicated that compounds with similar structures possess significant radical scavenging capabilities. The antioxidant activity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where effective scavengers reduce the DPPH radical concentration.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of related compounds in vitro. The results indicated that modifications in the phenyl ring significantly impacted the antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted that lipophilicity plays a crucial role in membrane penetration and subsequent antimicrobial action .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL to various biological targets. These studies suggest that the compound may interact favorably with enzyme active sites, potentially leading to inhibition of pathogenic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.